molecular formula C17H19NO3 B262180 N-ethyl-3,4-dimethoxy-N-phenylbenzamide

N-ethyl-3,4-dimethoxy-N-phenylbenzamide

Cat. No.: B262180
M. Wt: 285.34 g/mol
InChI Key: SGZHGDPRXWLZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3,4-dimethoxy-N-phenylbenzamide is a substituted benzamide featuring a 3,4-dimethoxybenzoyl core with ethyl and phenyl groups attached to the amide nitrogen. This compound has been identified as a minor product in copper-catalyzed dealkylation reactions, where it forms via hydrolysis of an iminium cation intermediate .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-ethyl-3,4-dimethoxy-N-phenylbenzamide

InChI

InChI=1S/C17H19NO3/c1-4-18(14-8-6-5-7-9-14)17(19)13-10-11-15(20-2)16(12-13)21-3/h5-12H,4H2,1-3H3

InChI Key

SGZHGDPRXWLZGA-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on the Benzamide Core

The electronic and steric properties of substituents on the benzamide ring significantly influence reactivity and applications.

Table 1: Substituent Comparison
Compound Name Benzamide Substituents Nitrogen Substituents Key Properties/Applications References
N-Ethyl-3,4-dimethoxy-N-phenylbenzamide 3,4-dimethoxy Ethyl, Phenyl Minor product in dealkylation; potential catalytic intermediate
N-Ethyl-3,5-dinitro-N-phenylbenzamide 3,5-dinitro Ethyl, Phenyl Antibacterial, antifungal; strong electron-withdrawing effects
N-(3,4-dimethylphenyl)benzamide None 3,4-dimethylphenyl Columnar crystal packing via N–H⋯O hydrogen bonds
N-Phenyl-4-(trifluoromethoxy)benzamide 4-trifluoromethoxy Phenyl Synthetic intermediate; electron-withdrawing trifluoromethoxy group
N-(3,4-difluorophenyl)-3-methylbenzamide 3-methyl 3,4-difluorophenyl Fluorine substituents enhance lipophilicity for pharmaceutical use

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in N-Ethyl-3,5-dinitro-N-phenylbenzamide) reduce electron density, favoring electrophilic substitution and bioactivity .
  • Fluorine substituents (e.g., in N-(3,4-difluorophenyl) derivatives) improve metabolic stability and membrane permeability, making them common in drug design .

Nitrogen Substituent Variations

The substituents on the amide nitrogen influence steric bulk and electronic properties:

  • N-3,4-dimethylphenyl (): A single aryl group allows for planar amide conformations, facilitating hydrogen-bonded crystal packing .
  • N-Ethyl (’s demethylated product): Reduced steric bulk compared to the target compound, likely increasing reactivity.

Crystallographic and Structural Features

  • N-(3,4-dimethylphenyl)benzamide forms columnar structures via N–H⋯O hydrogen bonds along the a-axis .
  • N-Ethyl-3,5-dinitrobenzamide exhibits a dihedral angle of 31.24° between the amide group and benzene ring, with one-dimensional chains stabilized by N–H⋯O interactions .
  • The target compound’s crystal structure remains uncharacterized, but analogous compounds suggest methoxy groups may induce torsional strain or alter packing efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.